molecular formula C16H16ClNO2 B263651 N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide

N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide

Katalognummer B263651
Molekulargewicht: 289.75 g/mol
InChI-Schlüssel: MJRRKYUCTQTSAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide, commonly known as "fenofibrate," is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Fenofibrate is a potent agonist of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. Fenofibrate is widely used in clinical practice for the treatment of dyslipidemia, as well as for the prevention of cardiovascular diseases.

Wirkmechanismus

Fenofibrate exerts its therapeutic effects through the activation of PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARα by fenofibrate leads to the upregulation of genes involved in fatty acid oxidation, resulting in the reduction of triglyceride levels and the increase of HDL cholesterol levels. Fenofibrate also suppresses the expression of genes involved in inflammation, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
Fenofibrate has several biochemical and physiological effects that contribute to its therapeutic potential. Fenofibrate reduces the levels of triglycerides and LDL cholesterol by increasing the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in circulating lipoproteins. Fenofibrate also increases the expression of apolipoprotein A-I, the main component of HDL cholesterol, which promotes the reverse cholesterol transport from peripheral tissues to the liver. Fenofibrate improves insulin sensitivity by reducing the levels of circulating free fatty acids, which are known to impair insulin signaling. Fenofibrate also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and adhesion molecules.

Vorteile Und Einschränkungen Für Laborexperimente

Fenofibrate has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a suitable tool for studying lipid metabolism and PPARα signaling. Fenofibrate is also readily available and affordable, which makes it accessible to researchers. However, fenofibrate has some limitations for lab experiments. It has a relatively low solubility in water, which can limit its bioavailability in cell culture and animal models. Fenofibrate also has some off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

Fenofibrate has several potential future directions for research. One area of interest is the investigation of fenofibrate's potential in the treatment of non-alcoholic fatty liver disease, a condition characterized by the accumulation of fat in the liver. Fenofibrate has been shown to reduce hepatic steatosis and inflammation in animal models of non-alcoholic fatty liver disease, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the exploration of fenofibrate's potential in the treatment of Alzheimer's disease. Fenofibrate has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease, and clinical trials are currently underway to evaluate its efficacy in humans. Finally, the development of novel fenofibrate analogs with improved pharmacokinetic and pharmacodynamic properties is also an area of interest for future research.

Synthesemethoden

The synthesis of fenofibrate involves the condensation of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. The latter is then reacted with 2-methylpropanoic acid in the presence of a strong acid catalyst to produce fenofibrate. The overall yield of fenofibrate synthesis is around 60%.

Wissenschaftliche Forschungsanwendungen

Fenofibrate has been extensively studied for its therapeutic potential in dyslipidemia and cardiovascular diseases. Several clinical trials have demonstrated that fenofibrate can effectively reduce the levels of triglycerides and LDL cholesterol, while increasing the levels of HDL cholesterol. Fenofibrate has also been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis. Moreover, fenofibrate has been investigated for its potential in the treatment of other diseases, such as non-alcoholic fatty liver disease, diabetic retinopathy, and Alzheimer's disease.

Eigenschaften

Molekularformel

C16H16ClNO2

Molekulargewicht

289.75 g/mol

IUPAC-Name

N-[4-(4-chlorophenoxy)phenyl]-2-methylpropanamide

InChI

InChI=1S/C16H16ClNO2/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19)

InChI-Schlüssel

MJRRKYUCTQTSAN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Kanonische SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.